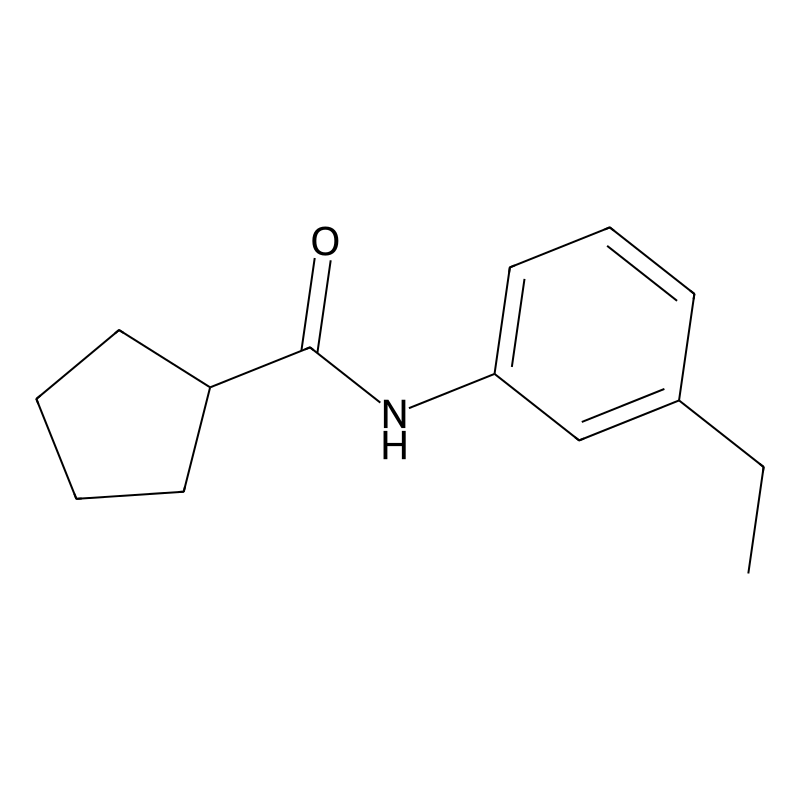

N-(3-ethylphenyl)cyclopentanecarboxamide

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

N-(3-ethylphenyl)cyclopentanecarboxamide is a chemical compound classified under the amide group, characterized by its cyclopentanecarboxamide structure with an ethyl-substituted phenyl group. Its molecular formula is and it has a molecular weight of approximately 217.29 g/mol. The compound is recognized for its potential applications in medicinal chemistry, particularly in the development of analgesics and other therapeutic agents.

The reactivity of N-(3-ethylphenyl)cyclopentanecarboxamide primarily involves nucleophilic acyl substitution reactions typical of amides. It can undergo hydrolysis in the presence of strong acids or bases, leading to the formation of the corresponding carboxylic acid and amine. Additionally, it may participate in coupling reactions with various electrophiles, further expanding its utility in synthetic organic chemistry.

The synthesis of N-(3-ethylphenyl)cyclopentanecarboxamide typically involves the following steps:

- Formation of Cyclopentanecarboxylic Acid: Cyclopentanecarboxylic acid can be synthesized through the oxidation of cyclopentene or cyclopentane derivatives.

- Amidation Reaction: The carboxylic acid is then reacted with 3-ethylphenylamine in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) or through direct heating to form the amide bond.

- Purification: The crude product is purified using recrystallization or chromatography techniques.

This method allows for the efficient production of the desired compound while minimizing by-products.

N-(3-ethylphenyl)cyclopentanecarboxamide has potential applications in various fields:

- Pharmaceuticals: It may serve as a lead compound for developing new analgesics or anti-inflammatory medications.

- Chemical Research: Its unique structure makes it a valuable candidate for studies on receptor interactions and drug design.

- Material Science: It could be explored for use in polymers or as a building block for more complex chemical entities.

Interaction studies involving N-(3-ethylphenyl)cyclopentanecarboxamide focus on its binding affinity to various receptors, particularly opioid receptors. These studies aim to elucidate its mechanism of action and potential therapeutic benefits. In vitro assays are typically employed to assess its interactions with biological targets, which can provide insights into its pharmacological profile.

N-(3-ethylphenyl)cyclopentanecarboxamide shares structural and functional similarities with several other compounds, particularly within the class of cycloalkane-derived amides. Below is a comparison with notable similar compounds:

| Compound Name | Structure Type | Key Characteristics |

|---|---|---|

| N-(3-methylphenyl)cyclopentanecarboxamide | Amide | Exhibits similar analgesic properties |

| N-(4-ethylphenyl)cyclopentanecarboxamide | Amide | Potentially more potent due to para-substitution |

| N-(2-ethylphenyl)cyclohexanecarboxamide | Cyclohexane derivative | Different ring structure may alter receptor binding |

| N-(3-fluorophenyl)cyclopentanecarboxamide | Fluorinated amide | Enhanced metabolic stability due to fluorine atom |

These compounds highlight the uniqueness of N-(3-ethylphenyl)cyclopentanecarboxamide through variations in substituents and ring structures, which can significantly influence their biological activity and pharmacological potential.